molecular formula C20H24N2O2 B8430542 1-[(3-Methoxyphenyl)acetyl]-4-(phenylmethyl)piperazine

1-[(3-Methoxyphenyl)acetyl]-4-(phenylmethyl)piperazine

Cat. No. B8430542
M. Wt: 324.4 g/mol
InChI Key: YQBRZUXTDCLSER-UHFFFAOYSA-N
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Patent
US04826844

Procedure details

3-Methoxyphenylacetic acid (100 g, 600 mmole) was dissolved in methylene chloride (600 mL) and treated with oxalyl chloride (60 mL) and DMF (1 mL) at room temperature. The mixture was stirred for four hours until gas evolution ceased. The solvent was evaporated and the residue dried under vacuum to remove excess oxalyl chloride. The oil obtained was dissolved in methylene chloride (400 mL). Half of this solution (200 mL, approx. 300 mmole) was cooled in ice and treated with a solution of 1-benzylpiperazine (60 mL, 350 mmole) and triethylamine (30 mL) in methylene chloride (100 mL) dropwise. The mixture was stirred at room temperature for 16 hours. Sodium bicarbonate solution was added and the mixture stirred for 15 minutes. The layers were separated. The organic phase was washed with water, brine, dried over K2CO3 and evaporated to an oil. Wt. 90 g. A small portion was characterized as the hydrochloride, m.p. 229°-231° C.
Quantity
100 g
Type
reactant
Reaction Step One
Quantity
600 mL
Type
solvent
Reaction Step One
Quantity
60 mL
Type
reactant
Reaction Step Two
Name
Quantity
1 mL
Type
solvent
Reaction Step Two
[Compound]
Name
solution
Quantity
200 mL
Type
reactant
Reaction Step Three
Quantity
60 mL
Type
reactant
Reaction Step Four
Quantity
100 mL
Type
solvent
Reaction Step Four
Quantity
30 mL
Type
solvent
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
400 mL
Type
solvent
Reaction Step Six

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[CH:4]=[C:5]([CH2:9][C:10]([OH:12])=O)[CH:6]=[CH:7][CH:8]=1.C(Cl)(=O)C(Cl)=O.[CH2:19]([N:26]1[CH2:31][CH2:30][NH:29][CH2:28][CH2:27]1)[C:20]1[CH:25]=[CH:24][CH:23]=[CH:22][CH:21]=1.C(=O)(O)[O-].[Na+]>C(Cl)Cl.C(N(CC)CC)C.CN(C=O)C>[CH3:1][O:2][C:3]1[CH:4]=[C:5]([CH2:9][C:10]([N:29]2[CH2:30][CH2:31][N:26]([CH2:19][C:20]3[CH:21]=[CH:22][CH:23]=[CH:24][CH:25]=3)[CH2:27][CH2:28]2)=[O:12])[CH:6]=[CH:7][CH:8]=1 |f:3.4|

Inputs

Step One
Name
Quantity
100 g
Type
reactant
Smiles
COC=1C=C(C=CC1)CC(=O)O
Name
Quantity
600 mL
Type
solvent
Smiles
C(Cl)Cl
Step Two
Name
Quantity
60 mL
Type
reactant
Smiles
C(C(=O)Cl)(=O)Cl
Name
Quantity
1 mL
Type
solvent
Smiles
CN(C)C=O
Step Three
Name
solution
Quantity
200 mL
Type
reactant
Smiles
Step Four
Name
Quantity
60 mL
Type
reactant
Smiles
C(C1=CC=CC=C1)N1CCNCC1
Name
Quantity
100 mL
Type
solvent
Smiles
C(Cl)Cl
Name
Quantity
30 mL
Type
solvent
Smiles
C(C)N(CC)CC
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C([O-])(O)=O.[Na+]
Step Six
Name
Quantity
400 mL
Type
solvent
Smiles
C(Cl)Cl

Conditions

Stirring
Type
CUSTOM
Details
The mixture was stirred for four hours until gas evolution
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The solvent was evaporated
CUSTOM
Type
CUSTOM
Details
the residue dried under vacuum
CUSTOM
Type
CUSTOM
Details
to remove excess oxalyl chloride
CUSTOM
Type
CUSTOM
Details
The oil obtained
STIRRING
Type
STIRRING
Details
The mixture was stirred at room temperature for 16 hours
Duration
16 h
STIRRING
Type
STIRRING
Details
the mixture stirred for 15 minutes
Duration
15 min
CUSTOM
Type
CUSTOM
Details
The layers were separated
WASH
Type
WASH
Details
The organic phase was washed with water, brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over K2CO3
CUSTOM
Type
CUSTOM
Details
evaporated to an oil

Outcomes

Product
Details
Reaction Time
4 h
Name
Type
Smiles
COC=1C=C(C=CC1)CC(=O)N1CCN(CC1)CC1=CC=CC=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.